GSK3179106 was developed by GlaxoSmithKline and is classified under the category of small molecule inhibitors targeting receptor tyrosine kinases. It has been subjected to various clinical trials to evaluate its pharmacokinetics, safety, and efficacy in human subjects . The compound's molecular formula is and it has a CAS Registry Number of 1627856-64-7 .
The synthesis of GSK3179106 involves several key steps that typically utilize organic synthesis techniques. While specific detailed methodologies for GSK3179106's synthesis were not extensively covered in the available literature, general practices for synthesizing similar indole-based compounds suggest the use of condensation reactions involving indole derivatives and hydrazones under controlled conditions. Techniques such as refluxing in appropriate solvents (e.g., methanol and acetic acid), followed by purification methods like recrystallization, are commonly employed .
GSK3179106's molecular structure can be represented as follows:
The structure features a complex arrangement including an indole core, multiple fluorine substituents, and functional groups that contribute to its biological activity. The presence of these substituents enhances its binding affinity to the RET kinase .
The chemical reactivity of GSK3179106 primarily revolves around its interactions with the RET kinase target. As a kinase inhibitor, it competes with ATP for binding at the active site of the enzyme, thereby blocking phosphorylation processes critical for signal transduction in cancer cells. The detailed reaction mechanisms involve the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of RET .
GSK3179106 exerts its pharmacological effects by selectively inhibiting RET kinase activity. The inhibition leads to decreased phosphorylation of downstream signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in cancers where RET is aberrantly activated. The compound's selectivity for RET over other kinases minimizes off-target effects, making it a promising candidate for targeted cancer therapies .
GSK3179106 exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its formulation for therapeutic use .
GSK3179106 has been investigated primarily for its potential applications in treating conditions associated with RET dysregulation, including:
The ongoing research aims to further elucidate its therapeutic potential across various indications, particularly in oncology and gastrointestinal disorders .
GSK3179106 is a first-in-class, orally active small molecule inhibitor selectively targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. It exhibits potent inhibition with half-maximal inhibitory concentration (IC₅₀) values of 0.3–0.4 nM for human RET and 0.2 nM for rat RET in biochemical assays [2] [8]. RET kinase regulates critical neuronal development pathways in the enteric nervous system (ENS), including synaptic formation, signal transmission, and neuronal plasticity. GSK3179106's pharmacological profile is distinguished by its gut-restricted action, minimizing systemic exposure while maximizing local therapeutic effects in gastrointestinal tissues [2] [4].
Kinase selectivity profiling reveals high specificity for RET. At a test concentration of 1 μM, GSK3179106 inhibits only 26 out of >300 recombinant kinases, demonstrating >100-fold selectivity over off-target kinases like Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2) (IC₅₀ = 20.8 nM) [2] [8]. This selectivity mitigates risks associated with multi-kinase inhibitors (e.g., cardiovascular effects) and underscores its precision mechanism:
Table 1: Kinase Selectivity Profile of GSK3179106
Kinase Target | IC₅₀ (nM) | Selectivity vs. RET |
---|---|---|
RET | 0.3–0.4 | Reference |
Rat RET | 0.2 | Comparable |
KDR/VEGFR2 | 20.8 | 69–100-fold |
FLT3 | >1,000 | >2,500-fold |
KIT | >1,000 | >2,500-fold |
Table 2: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₁F₄N₃O₄ |
Molecular Weight | 467.41 g/mol |
CAS Number | 1627856-64-7 |
Solubility (DMSO) | ≥100 mg/mL |
The development of GSK3179106 originated from the hypothesis that RET signaling modulates visceral hypersensitivity in irritable bowel syndrome (IBS). RET activation by glial cell line-derived neurotrophic factor (GDNF) family ligands enhances neuronal outgrowth and nociception in the ENS. Pathological evidence shows IBS patients exhibit increased colonic nerve fiber density and RET-mediated hyperinnervation [4] [8]. Preclinical models confirmed that RET knockout or inhibition attenuates visceral pain, validating RET as a therapeutic target [4].
Medicinal chemistry efforts focused on optimizing a gut-restricted inhibitor to minimize systemic toxicity. A high-throughput screen identified biphenyl ureas as potent RET inhibitors, but these carried genotoxicity risks from aniline metabolites. Structural refinement replaced aminopyridine hinges with pyridones (e.g., compound 4, Table 1), reducing lipophilicity (cLogP 6.01 vs. 6.18) and eliminating Ames test mutagenicity [2] [8]. Further optimization of the C-ring aniline using nitrenium ion formation energy modeling yielded non-mutagenic derivatives. GSK3179106 emerged as the lead candidate with:
GSK3179106 has demonstrated efficacy in preclinical models of gastrointestinal and inflammatory disorders through RET-dependent and RET-independent mechanisms:
Gastrointestinal Applications (IBS)
In rodent models of post-inflammatory and stress-induced visceral hypersensitivity, oral GSK3179106 (3–10 mg/kg BID) reduced visceromotor responses (VMR) to colorectal distension by 32–43% [3] [4]. This correlates with RET's role in maintaining ENS plasticity:
Anti-Inflammatory Applications
Beyond IBS, GSK3179106 inhibits p38 MAPK (IC₅₀ undisclosed), a kinase regulating pro-inflammatory cytokine production. In lipopolysaccharide (LPS)-induced acute lung injury (ALI) models:
Table 3: Preclinical Efficacy of GSK3179106
Disease Model | Dose/Regimen | Key Effects |
---|---|---|
IBS (Rat, stress-induced) | 10 mg/kg BID, 3.5 days | ↓ VMR by 34–43% |
ALI (Mouse, LPS-induced) | 6 mg/kg, pre-treatment | ↓ BALF IL-6 by 62%; ↓ lung inflammation |
These findings position GSK3179106 as a dual-pathway modulator with therapeutic potential in RET-driven gastrointestinal disorders and cytokine-mediated inflammatory conditions. Ongoing research explores its applicability in other RET- or p38-dependent pathologies [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1